molecular formula C5H8N2 B189465 2,4-Dimethylimidazole CAS No. 930-62-1

2,4-Dimethylimidazole

Cat. No.: B189465
CAS No.: 930-62-1
M. Wt: 96.13 g/mol
InChI Key: LLPKQRMDOFYSGZ-UHFFFAOYSA-N
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Description

2,4-Dimethylimidazole is a heterocyclic organic compound with the molecular formula C5H8N2. It is a derivative of imidazole, characterized by the presence of two methyl groups at the 2 and 4 positions of the imidazole ring. This compound is known for its versatility and is widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: In industrial settings, this compound is often produced via a one-pot synthesis involving the reaction of aldehydes, benzil, and ammonium acetate under microwave-assisted conditions. This method is efficient and yields high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: It can be reduced under specific conditions to yield different substituted imidazoles.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Catalytic HBr and dimethyl sulfoxide are commonly used.

    Reduction: Hydrogenation in the presence of a palladium catalyst.

    Substitution: Various nucleophiles can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2,4-Dimethylimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazole: The parent compound, lacking the methyl groups, is more basic and less hydrophobic.

    1-Methylimidazole: Contains a single methyl group, making it less sterically hindered compared to 2,4-Dimethylimidazole.

    4-Methylimidazole: Similar in structure but with only one methyl group at the 4 position.

Uniqueness: this compound is unique due to the presence of two methyl groups, which enhance its hydrophobicity and influence its reactivity. This makes it particularly useful in applications requiring specific steric and electronic properties .

Properties

IUPAC Name

2,5-dimethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPKQRMDOFYSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239236
Record name 2,4-Dimethyl-1H-imidazole
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

930-62-1
Record name 2,4-Dimethylimidazole
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Record name 2,4-Dimethylimidazole
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Record name 2,4-Dimethylimidazole
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Record name 2,4-Dimethyl-1H-imidazole
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Record name 2,4-dimethyl-1H-imidazole
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Record name 2,4-DIMETHYLIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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